molecular formula C9H16F2N2 B15278226 (S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine

(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine

Cat. No.: B15278226
M. Wt: 190.23 g/mol
InChI Key: ASUWQZPXJBYLJQ-QMMMGPOBSA-N
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Description

(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine is a compound that features a piperidine ring substituted with a pyrrolidine moiety and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the catalytic hydrogenation of pyrrolylpyridine using palladium on carbon (Pd/C) as a catalyst in the presence of hydrochloric acid (HCl) to achieve high yields . The reaction conditions often require elevated temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using more cost-effective catalysts and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a metal catalyst can modify the compound’s structure by adding hydrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: H₂ gas with Pd/C or other metal catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce fully saturated derivatives.

Scientific Research Applications

(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a five-membered ring, commonly used in drug discovery.

    Piperidine: Another analog with a six-membered ring, widely used in pharmaceuticals.

    Fluorinated Derivatives: Compounds with similar fluorine substitutions, which can enhance biological activity and metabolic stability.

Uniqueness

(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine is unique due to the combination of the pyrrolidine and piperidine rings with fluorine atoms, which can confer specific stereochemical and electronic properties. These features may result in enhanced binding affinity, selectivity, and stability compared to other similar compounds.

Properties

Molecular Formula

C9H16F2N2

Molecular Weight

190.23 g/mol

IUPAC Name

4,4-difluoro-1-[(3S)-pyrrolidin-3-yl]piperidine

InChI

InChI=1S/C9H16F2N2/c10-9(11)2-5-13(6-3-9)8-1-4-12-7-8/h8,12H,1-7H2/t8-/m0/s1

InChI Key

ASUWQZPXJBYLJQ-QMMMGPOBSA-N

Isomeric SMILES

C1CNC[C@H]1N2CCC(CC2)(F)F

Canonical SMILES

C1CNCC1N2CCC(CC2)(F)F

Origin of Product

United States

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